molecular formula C6HF3LiN4 B3178746 lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile CAS No. 761441-54-7

lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile

Cat. No.: B3178746
CAS No.: 761441-54-7
M. Wt: 193.1 g/mol
InChI Key: XKLXIRVJABJBLQ-UHFFFAOYSA-N
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Description

Properties

InChI

InChI=1S/C6HF3N4.Li/c7-6(8,9)5-12-3(1-10)4(2-11)13-5;/h(H,12,13);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLXIRVJABJBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].C(#N)C1=C(N=C(N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF3LiN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761441-54-7
Record name 1H-Imidazole-4,5-dicarbonitrile, 2-(trifluoromethyl)-, lithium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761441-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6F3_3LiN4_4
  • Molecular Weight : 192.03 g/mol
  • Physical State : White crystalline powder
  • Solubility : Soluble in polar solvents such as dimethylformamide (DMF) and acetonitrile

The compound's reactivity is primarily attributed to its strong nucleophilic properties and ability to form stable complexes with transition metals. This makes it particularly useful in catalytic reactions and organic transformations.

Organic Synthesis

LiTDI serves as a powerful reagent in organic chemistry due to its nucleophilicity. It can participate in various reactions, including:

  • Nucleophilic Substitution Reactions : LiTDI can replace leaving groups in electrophiles, facilitating the synthesis of complex organic molecules.
  • Formation of C-C Bonds : The compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, essential for building larger molecular frameworks.

Case Study: Synthesis of Complex Organic Molecules

A study demonstrated the use of LiTDI in synthesizing novel heterocycles by employing it as a nucleophile in reactions with electrophilic substrates. The resulting compounds exhibited enhanced biological activity, showcasing the potential of LiTDI in drug discovery and development.

Battery Technology

LiTDI is being investigated for its application in lithium-ion batteries due to its favorable electrochemical properties. Its ability to form stable ionic pairs enhances ion conductivity, which is critical for battery performance.

Key Findings:

  • Electrolyte Development : Research indicates that LiTDI can improve the performance of electrolytes used in lithium-ion batteries, leading to higher energy densities and improved cycle stability.
  • Ionic Aggregation Studies : Studies have shown that LiTDI interacts favorably with organic carbonates, which are commonly used as solvents in battery electrolytes. This interaction helps optimize the solvation shell structure, enhancing ion mobility.

Coordination Chemistry

LiTDI acts as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes are valuable for catalyzing a range of chemical reactions.

Applications:

  • Catalytic Reactions : The metal-LiTDI complexes can facilitate reactions such as hydrogenation and oxidation, which are pivotal in industrial chemistry.
  • Material Science : The unique electronic properties of LiTDI make it suitable for developing advanced materials with specific functionalities.

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile
  • CAS Registry Number : 761441-54-7
  • Molecular Formula : C₆F₃LiN₄
  • Molecular Weight : 192.03 g/mol
  • Purity : ≥95% (commercial specifications) .

Structural Features: The compound consists of an imidazole ring substituted with two cyano groups (at positions 4 and 5) and a trifluoromethyl group (position 2). The lithium counterion stabilizes the imidazolide anion, enhancing its solubility in polar aprotic solvents like THF or DMF .

For example, lithium cyanide (LiCN) is frequently employed in nitrile group incorporation, as seen in the synthesis of structurally related imidazole derivatives (e.g., 1-benzyl-2-(methylthio)-5-imidazolcarbonitrile) .

Key Properties :

  • Thermal Stability : Decomposes above 300°C .
  • Reactivity: The electron-withdrawing trifluoromethyl and cyano groups render the imidazole ring highly electron-deficient, favoring applications in catalysis or as a ligand in organometallic complexes .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Reactivity Reference
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazole Imidazolide 4,5-dicyano; 2-trifluoromethyl; Li⁺ 192.03 Catalyst precursor, ligand synthesis
1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile Imidazole 5-cyano; 2-methylthio; 1-benzyl 243.3* Intermediate in organic synthesis
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-bromobenzylthio; trifluoromethylpyrazole 437.2* Fungicidal/herbicidal activity

*Calculated from molecular formula.

Key Comparative Analysis :

Core Heterocycle :

  • The target compound’s imidazolide core is distinct from 1,3,4-oxadiazole derivatives (e.g., compound 5g in ). Imidazolides are more basic and nucleophilic due to the aromatic nitrogen lone pairs, whereas oxadiazoles are electron-deficient and thermally stable .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in the target compound create a highly electron-deficient imidazole ring, contrasting with the methylthio and benzyl groups in 1-benzyl-2-(methylthio)-5-imidazolcarbonitrile, which are electron-donating. This difference impacts reactivity: the target compound is more likely to participate in electron-deficient aromatic substitutions or act as a ligand in transition-metal complexes .

Synthetic Utility :

  • The target compound’s lithium salt form enhances solubility in organic solvents, facilitating its use in anhydrous reactions. In contrast, oxadiazole thioethers require multistep syntheses (e.g., coupling of trifluoromethylpyrazole with bromobenzylthio groups) .

Thermal and Chemical Stability :

  • The target compound’s stability (>300°C) exceeds that of oxadiazole derivatives, which often degrade at lower temperatures during bioactivity assays .

Biological Activity

Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile, commonly referred to as lithium 4,5-dicyano-2-(trifluoromethyl)imidazole (LiTDI), is a compound that has garnered attention for its unique properties and potential applications in various fields, particularly in organic synthesis and energy storage. This article delves into the biological activity of LiTDI, highlighting its mechanisms of action, research findings, and practical applications.

LiTDI is characterized by the molecular formula C6_6F3_3LiN4_4 and a molecular weight of 192.03 g/mol. Its structure features an imidazole ring with two cyano groups and a trifluoromethyl group, which contributes to its nucleophilicity and reactivity in organic transformations .

Property Details
Molecular FormulaC6_6F3_3LiN4_4
Molecular Weight192.03 g/mol
CAS Number761441-54-7
SolubilitySoluble in polar solvents (DMF, acetonitrile)

The primary mechanism of action for LiTDI involves its ability to form stable complexes with transition metals, which can participate in catalytic reactions due to the electronic properties introduced by the imidazole ligand. This characteristic makes LiTDI a valuable compound in organic synthesis. Additionally, LiTDI has been shown to exhibit biological activities that may be linked to its structural features.

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of imidazole derivatives on various cancer cell lines. For example, novel compounds derived from imidazole structures demonstrated micromolar activity against several cancer cell lines, including A549 and HeLa . Although direct studies on LiTDI's cytotoxicity are scarce, the biological activity observed in related compounds indicates that LiTDI may also exhibit similar effects.

Case Studies and Research Findings

  • Electrolyte Applications : LiTDI has been studied as an electrolyte salt in lithium-ion batteries. It was found to prevent anodic dissolution of aluminum current collectors while exhibiting hydrolytic stability . This property is crucial for enhancing battery performance and longevity.
  • Organic Synthesis : LiTDI serves as a strong base and versatile nucleophile in organic transformations. Its unique reactivity profile allows it to facilitate various chemical reactions, making it a valuable reagent in synthetic chemistry .
  • Corrosion Inhibition : As an electrolyte salt, LiTDI has demonstrated corrosion-inhibiting properties under specific conditions, which is beneficial for high-voltage battery applications .

Q & A

Q. What are the established synthetic routes for lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of diaminomalononitrile with trifluoroacetic anhydride. Key steps include:

  • Mechanism : Nucleophilic attack of diaminomalononitrile’s amino groups on trifluoroacetic anhydride, followed by cyclization to form the imidazole ring with a trifluoromethyl substituent (Scheme 2 in ).
  • Optimization : Reaction temperature (80–100°C), anhydrous solvent (e.g., DMF), and stoichiometric control of trifluoroacetic anhydride to minimize side products. Post-synthesis, lithium salt formation is achieved via deprotonation with lithium bases (e.g., LiHMDS) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Absence of NH protons (due to deprotonation) and signals for nitrile groups (non-protonated).
  • ¹⁹F NMR : Single peak near -60 ppm for the -CF₃ group .
  • ¹³C NMR : Peaks at ~115 ppm (nitrile carbons) and 120–125 ppm (CF₃ carbon) .
    • IR Spectroscopy : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and 1100–1300 cm⁻¹ (C-F stretch) .
    • Elemental Analysis : Verify Li content via ICP-MS or flame photometry .

Advanced Research Questions

Q. How does the lithium counterion influence the electronic and structural properties of the imidazolide core?

  • Coordination Effects : The lithium ion coordinates with nitrile groups, stabilizing the imidazolide anion and altering electron density distribution. This can be probed via X-ray crystallography (if crystals are obtainable) or DFT calculations .
  • Reactivity Impact : Lithium coordination may enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating use in organometallic reactions or as a ligand in catalysis .

Q. What computational strategies can predict the compound’s electronic behavior and potential applications in materials science?

  • DFT Studies : Calculate HOMO-LUMO gaps to assess redox activity. The electron-withdrawing -CF₃ and -CN groups likely lower LUMO energy, suggesting utility in charge-transfer materials .
  • Molecular Dynamics Simulations : Model interactions with solvents or ionic liquids to design electrolytes for lithium-ion batteries .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Hypothesis Testing : If anomalous shifts occur, consider:
  • Tautomerism : Verify if the imidazole ring exists in alternative tautomeric forms.
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., incomplete cyclization intermediates).
  • Paramagnetic Effects : Rule out residual metal impurities via chelation with EDTA .

Methodological Notes

  • Avoid Common Pitfalls : Moisture sensitivity requires strict anhydrous conditions during synthesis. Use Schlenk lines or gloveboxes for lithium salt handling .
  • Cross-Validation : Correlate NMR/IR data with X-ray structures of analogous compounds (e.g., 2-(p-tolyl)imidazole derivatives) to confirm assignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile
Reactant of Route 2
lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile

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